3-(4-bromobenzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine
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Overview
Description
3-(4-bromobenzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thienyl core substituted with amino, sulfonyl, and methanone groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromobenzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine typically involves multiple steps, including the formation of the thienyl core, introduction of the amino and sulfonyl groups, and final coupling with the methanone group. Common synthetic routes may involve:
Formation of the Thienyl Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Amino and Sulfonyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as amines and sulfonyl chlorides.
Coupling with Methanone Group: The final step involves coupling the thienyl core with the methanone group using reagents like chloromethyl ketones under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromobenzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The amino and thienyl groups can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl and chlorophenyl groups can undergo nucleophilic or electrophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biology, the compound may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways. Its sulfonyl and amino groups can interact with biological macromolecules, making it useful in biochemical assays.
Medicine
In medicine, 3-(4-bromobenzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine may have potential as a therapeutic agent. Its structure suggests it could be explored for anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-bromobenzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine involves its interaction with specific molecular targets. The sulfonyl and amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The thienyl core may also interact with cellular membranes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- {3-Amino-4-[(4-chlorophenyl)sulfonyl]-5-[(2,6-dimethylphenyl)amino]thien-2-yl}(4-bromophenyl)methanone
- {3-Amino-4-[(4-methylphenyl)sulfonyl]-5-[(2,6-dimethylphenyl)amino]thien-2-yl}(4-chlorophenyl)methanone
Uniqueness
The uniqueness of 3-(4-bromobenzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromophenyl, chlorophenyl, and dimethylphenyl groups, along with the thienyl core, makes it a versatile compound for various applications.
Properties
IUPAC Name |
[3-amino-4-(4-bromophenyl)sulfonyl-5-(2,6-dimethylanilino)thiophen-2-yl]-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrClN2O3S2/c1-14-4-3-5-15(2)21(14)29-25-24(34(31,32)19-12-8-17(26)9-13-19)20(28)23(33-25)22(30)16-6-10-18(27)11-7-16/h3-13,29H,28H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPZCZMCBMBELC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N)S(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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